Cas no 52777-74-9 (N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}propan-1-amine)

N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}propan-1-amine structure
52777-74-9 structure
Product Name:N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}propan-1-amine
CAS No:52777-74-9
MF:C13H18F3N
MW:245.283934116364
CID:1584356
PubChem ID:3040653
Update Time:2025-04-21

N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}propan-1-amine
    • N-propyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
    • α-Methyl-N-propyl-3-(trifluoromethyl)benzeneethanamine
    • AKOS006107116
    • SCHEMBL14291920
    • alpha-Methyl-N-propyl-3-(trifluoromethyl)benzeneethanamine
    • Phenethylamine, alpha-methyl-N-propyl-m-trifluoromethyl-
    • alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine
    • 52777-74-9
    • N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}propan-1-amine
    • DTXSID10967231
    • Inchi: 1S/C13H18F3N/c1-3-7-17-10(2)8-11-5-4-6-12(9-11)13(14,15)16/h4-6,9-10,17H,3,7-8H2,1-2H3
    • InChI Key: WUNHMQPCNHSOOI-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)CC(C)NCCC)(F)F

Computed Properties

  • Exact Mass: 245.13924
  • Monoisotopic Mass: 245.13913406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03
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